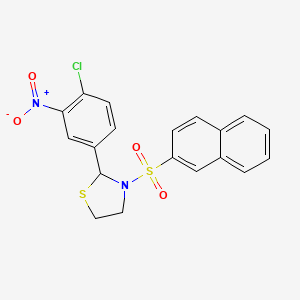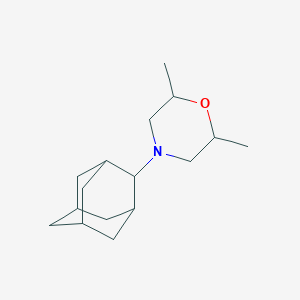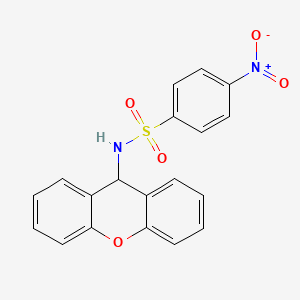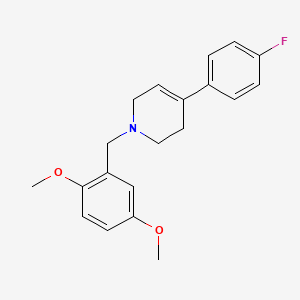
2-(4-chloro-3-nitrophenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-nitrophenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiazolidine derivative that has shown promise in various fields, including biochemistry, pharmacology, and medicinal chemistry. In
科学的研究の応用
2-(4-chloro-3-nitrophenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is in the field of biochemistry, where this compound has been shown to inhibit the activity of various enzymes. This inhibition has been found to be useful in the study of enzyme kinetics and in the development of new drugs that target specific enzymes.
作用機序
The mechanism of action of 2-(4-chloro-3-nitrophenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine involves the inhibition of enzyme activity through the formation of a covalent bond between the compound and the enzyme. This bond prevents the enzyme from functioning properly, leading to a decrease in its activity. The specific mechanism of action may vary depending on the enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various systems. In vitro studies have shown that this compound can inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. In vivo studies have shown that this compound can modulate various physiological processes, including inflammation and apoptosis.
実験室実験の利点と制限
One of the primary advantages of using 2-(4-chloro-3-nitrophenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine in lab experiments is its ability to inhibit enzyme activity with high specificity. This allows researchers to study the role of specific enzymes in various biochemical and physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the system being studied.
将来の方向性
There are several future directions for the study of 2-(4-chloro-3-nitrophenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine. One area of interest is the development of new drugs that target specific enzymes using this compound as a lead compound. Another area of interest is the study of the compound's potential applications in the treatment of various diseases, including cancer and inflammation. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential toxicity in various systems.
In conclusion, this compound is a thiazolidine derivative that has shown promise in various fields of scientific research. The synthesis method has been optimized to yield high purity and yield of the final product. The compound's mechanism of action involves the inhibition of enzyme activity through the formation of a covalent bond with the enzyme. The compound has been shown to modulate various physiological processes and has potential applications in the development of new drugs and the treatment of various diseases. Further studies are needed to fully understand the compound's mechanism of action and potential toxicity in various systems.
合成法
The synthesis of 2-(4-chloro-3-nitrophenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine is a multi-step process that involves the reaction of various chemicals. The starting materials for the synthesis include 2-naphthalenesulfonic acid, 4-chloro-3-nitroaniline, and thiosemicarbazide. The reaction proceeds through a series of steps, including the formation of an intermediate product, which is then further reacted to yield the final product. The synthesis method has been optimized to yield high purity and yield of the final product.
特性
IUPAC Name |
2-(4-chloro-3-nitrophenyl)-3-naphthalen-2-ylsulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4S2/c20-17-8-6-15(12-18(17)22(23)24)19-21(9-10-27-19)28(25,26)16-7-5-13-3-1-2-4-14(13)11-16/h1-8,11-12,19H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYQGWBBORBXDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5014175.png)


![5-(4-chlorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5014195.png)
![3-benzyl-2-[(3-hydroxypropyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5014209.png)
![methyl 4-[(3-{4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5014221.png)
![1-cyclohexyl-2-{[5-(2-nitrophenyl)-2-furyl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5014228.png)
![methyl 4-[(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)amino]-4-oxobutanoate](/img/structure/B5014244.png)
![N-(4-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5014250.png)
![4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5014252.png)

![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]isonicotinamide](/img/structure/B5014265.png)
![1-(diphenylmethyl)-4-[(3-methylphenoxy)acetyl]piperazine hydrochloride](/img/structure/B5014268.png)